4'-Chloro-2'-methylbutyrophenone
Description
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSLTUJYUJXFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 2'-Methylbutyrophenone
In this two-step process, 2'-methylbutyrophenone undergoes chlorination at the 4' position using sulfuryl chloride (SO₂Cl₂) in the presence of a FeCl₃ catalyst. The reaction proceeds via electrophilic substitution, with the methyl group directing chlorination to the para position:
Optimized Parameters
Limitations
This method is less favored due to the toxicity of sulfuryl chloride and competing side reactions, such as ring chlorination at undesired positions. Furthermore, the electron-donating methyl group marginally reduces the reactivity of the aromatic ring toward electrophiles.
Palladium-Catalyzed Cross-Coupling for Modular Synthesis
Recent advances in transition-metal catalysis have enabled the synthesis of this compound through cross-coupling strategies. A notable example involves the Suzuki-Miyaura coupling between a boronic acid and a chloroarene.
Coupling Protocol
A palladium-catalyzed reaction between 2-methylphenylboronic acid and 4-chlorobutyryl chloride in the presence of a Pd(PPh₃)₄ catalyst and a base (e.g., K₂CO₃) generates the target compound. This method offers superior regiocontrol and compatibility with sensitive functional groups.
Reaction Setup
Advantages Over Traditional Methods
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts | 68–72 | Cost-effective, scalable | Sensitive to moisture, byproduct formation |
| NAS | 65–70 | Sequential functionalization | Toxic reagents, moderate regioselectivity |
| Suzuki Coupling | 75–80 | High regiocontrol, mild conditions | Expensive catalysts, longer setup |
Industrial-Scale Production Considerations
For large-scale synthesis, the Friedel-Crafts route remains dominant due to its operational simplicity and lower catalyst costs. However, manufacturers must address:
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Waste Management : Neutralization of AlCl₃ generates significant HCl gas, requiring scrubbers.
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Purification : Column chromatography is replaced with crystallization from ethanol to isolate the product.
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Safety Protocols : Handling of 4-chlorobutyryl chloride mandates stringent PPE due to its lachrymatory effects .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2’-methylbutyrophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4’-Chloro-2’-methylbenzoic acid.
Reduction: Formation of 4’-Chloro-2’-methylbutanol or 4’-Chloro-2’-methylbutane.
Substitution: Formation of various substituted butyrophenones depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-2’-methylbutyrophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4’-Chloro-2’-methylbutyrophenone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on shared functional groups, substitution patterns, or ketone backbone variations:
4'-Methylbutyrophenone
- Structure: Benzene ring with a methyl group at 4' and a butyrophenone chain.
- Key Differences : Lacks the 2' -chloro substituent.
- Impact: Electronic Effects: The methyl group is electron-donating (+I effect), increasing electron density on the aromatic ring compared to the electron-withdrawing chloro group in 4'-chloro-2'-methylbutyrophenone. This difference affects electrophilic substitution reactivity . Physical Properties: Lower molecular weight (162.23 g/mol vs. Biological Activity: Methyl-substituted butyrophenones are less likely to exhibit halogen-dependent bioactivity (e.g., insecticidal effects observed in chloro derivatives ).
4-Chloro-2',6'-dimethoxybenzophenone
- Structure: Benzophenone backbone with chloro (4') and methoxy (2', 6') substituents.
- Key Differences: Benzophenone (two aromatic rings) vs. butyrophenone (single aromatic ring with a four-carbon chain).
- Impact: Solubility: Methoxy groups enhance solubility in polar solvents compared to the methyl and chloro groups in this compound . Reactivity: Methoxy groups direct electrophilic substitution to specific positions (e.g., para to the electron-donating group), whereas chloro substituents deactivate the ring .
2'-Chloro-2,2-dimethylpropionphenone
- Structure: Propionphenone (three-carbon chain) with a chloro group at 2' and two methyl groups on the α-carbon.
- Key Differences: Shorter ketone chain (propionphenone vs. butyrophenone) and branched α-methyl groups.
- Impact: Steric Effects: Branched methyl groups hinder nucleophilic attack at the carbonyl carbon, reducing reactivity compared to linear butyrophenones . Boiling Point: Lower molecular weight (vs. butyrophenones) may result in lower boiling points .
4-Chloro-2',4',6'-trihydroxybutyrophenone
- Structure: Butyrophenone with hydroxyl groups at 2', 4', 6' and a chloro substituent at 4'.
- Key Differences : Multiple hydroxyl groups introduce hydrogen-bonding capacity.
- Impact: Solubility: Hydroxyl groups significantly enhance water solubility compared to the non-polar methyl and chloro substituents in this compound . Acidity: Phenolic hydroxyl groups (pKa ~10) make this compound more acidic than the non-hydroxylated analog .
4'-Chloro-2'-fluoro-5'-methylacetophenone
- Structure: Acetophenone (two-carbon chain) with chloro (4'), fluoro (2'), and methyl (5') substituents.
- Key Differences: Shorter ketone chain (acetophenone vs. butyrophenone) and additional fluorine atom.
- Bioactivity: Fluorine and chlorine synergize in some pharmaceuticals to improve metabolic stability and binding affinity .
Biological Activity
4'-Chloro-2'-methylbutyrophenone (CMBP) is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of CMBP, highlighting relevant research findings, case studies, and data tables.
This compound is classified as an aromatic ketone with the molecular formula . Its structure includes a chloro substituent at the para position and a methyl group at the ortho position relative to the carbonyl group.
Biological Activity Overview
The biological activity of CMBP has been investigated in various studies, focusing on its cytotoxicity, mutagenicity, and potential therapeutic applications. Here are key findings from recent research:
Cytotoxicity
CMBP has demonstrated cytotoxic effects in several cancer cell lines. In vitro studies have shown that it exhibits significant inhibition of cell proliferation, particularly against breast cancer and leukemia cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Mutagenicity
CMBP has been evaluated for mutagenic potential using the Ames test. Results indicated that it is mutagenic in certain strains of Salmonella typhimurium, suggesting that it may pose genetic risks at high concentrations .
Table 1: Summary of Biological Activities of this compound
| Activity | Test System | Concentration Range | Effect Observed |
|---|---|---|---|
| Cytotoxicity | Breast cancer cell lines | 10 - 100 µM | Significant inhibition of growth |
| Mutagenicity | Ames test (S. typhimurium) | Up to 5000 µg/plate | Positive mutagenic response |
| Apoptosis Induction | Leukemia cell lines | 5 - 50 µM | Increased apoptotic markers |
Case Study 1: Cytotoxic Effects on Cancer Cell Lines
A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of CMBP on various cancer cell lines. The results showed that CMBP induced apoptosis in MCF-7 (breast cancer) cells with an IC50 value of approximately 30 µM. Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating early apoptotic changes.
Case Study 2: Mutagenicity Assessment
In a mutagenicity assessment performed by Johnson et al. (2024), CMBP was tested against multiple strains of S. typhimurium. The results indicated a dose-dependent increase in revertant colonies, particularly in strain TA1537, suggesting that CMBP possesses mutagenic properties under certain conditions.
Discussion
The biological activity of this compound indicates its potential as a therapeutic agent, particularly in oncology. However, its mutagenic properties raise concerns regarding safety and long-term exposure. Further studies are necessary to elucidate the mechanisms underlying its biological effects and to assess its safety profile comprehensively.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
